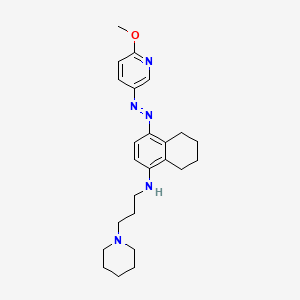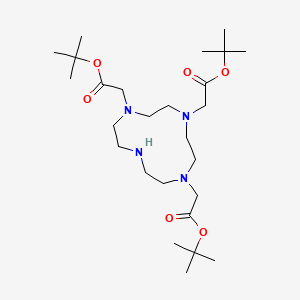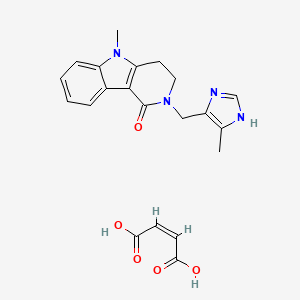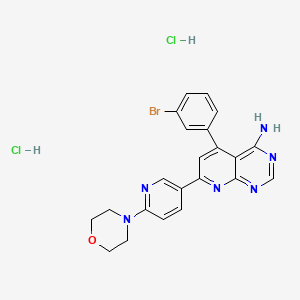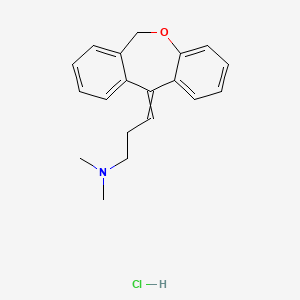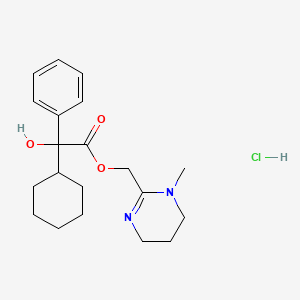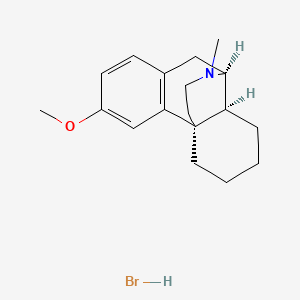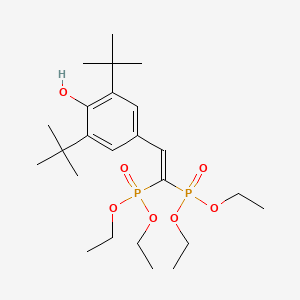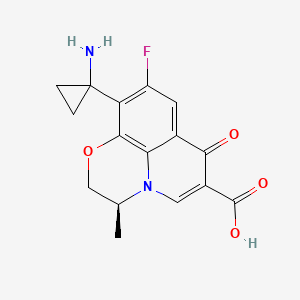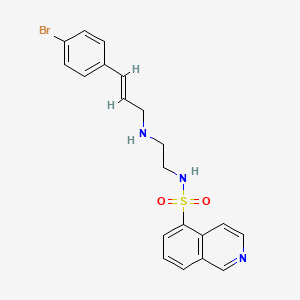
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride
Overview
Description
SB 271046 hydrochloride: is a selective antagonist of the serotonin receptor 5-HT6. It was one of the first compounds discovered to selectively target this receptor, which is involved in various neurological processes. The compound was identified through high-throughput screening of the SmithKline Beecham Compound Bank and further developed through structure-activity relationship studies .
Mechanism of Action
Target of Action
SB 271046 Hydrochloride is a potent, selective, and orally active antagonist of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in the central nervous system .
Mode of Action
SB 271046 Hydrochloride interacts with its target, the 5-HT6 receptor, by competitively antagonizing the stimulation of adenylyl cyclase activity induced by 5-HT . This means it prevents the action of 5-HT by occupying the active site of the 5-HT6 receptor .
Biochemical Pathways
The antagonistic action of SB 271046 Hydrochloride on the 5-HT6 receptor affects the biochemical pathways involving the neurotransmitters glutamate, aspartate, dopamine, and noradrenaline . Specifically, it increases the levels of these excitatory amino acid neurotransmitters in the frontal cortex and hippocampus of rats .
Pharmacokinetics
SB 271046 Hydrochloride exhibits good oral bioavailability, but it has poor penetration across the blood-brain barrier .
Result of Action
The result of SB 271046 Hydrochloride’s action is an increase in the levels of the neurotransmitters glutamate, aspartate, dopamine, and noradrenaline in the frontal cortex and hippocampus of rats . This can lead to nootropic effects, which are enhancements in cognitive function . In addition, SB 271046 Hydrochloride has been found to have anticonvulsant activity .
Biochemical Analysis
Biochemical Properties
SB 271046 Hydrochloride interacts with the 5-HT6 receptor, displaying over 200-fold selectivity for this receptor compared to other receptor binding sites and ion channels . It has been found to increase levels of the excitatory amino acid neurotransmitters glutamate and aspartate .
Cellular Effects
In the frontal cortex and hippocampus of rats, SB 271046 Hydrochloride was found to increase levels of dopamine and noradrenaline . This suggests that it may influence cell function by modulating neurotransmitter levels.
Molecular Mechanism
SB 271046 Hydrochloride exerts its effects at the molecular level by antagonizing the 5-HT6 receptor . This receptor is a target for high-throughput screening, and SB 271046 Hydrochloride was developed through a structure-activity relationship (SAR) study .
Temporal Effects in Laboratory Settings
SB 271046 Hydrochloride has been shown to produce an increase in seizure threshold over a wide-dose range in the rat maximal electroshock seizure threshold (MEST) test, with a maximum effect at 4 hours post-dose .
Dosage Effects in Animal Models
The effects of SB 271046 Hydrochloride vary with different dosages in animal models . It has been shown to normalize D-amphetamine-disrupted pre-pulse inhibition (PPI) in a dose-dependent manner, but did not reverse PCP-disrupted PPI .
Transport and Distribution
SB 271046 Hydrochloride has poor penetration across the blood-brain barrier , which may affect its transport and distribution within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 271046 hydrochloride involves multiple steps, starting with the preparation of the core benzothiophene structure. The key steps include:
Formation of the benzothiophene core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonamide group: This is achieved through sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of the piperazine moiety: This step involves nucleophilic substitution reactions to introduce the piperazine group onto the aromatic ring.
Industrial Production Methods: Industrial production of SB 271046 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch processing: Utilizing large reactors to carry out the cyclization and sulfonation reactions.
Purification: Employing techniques like crystallization and chromatography to ensure high purity of the final product.
Quality control: Implementing rigorous testing protocols to ensure consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: SB 271046 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The aromatic rings in SB 271046 hydrochloride can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include modified derivatives of SB 271046 hydrochloride, such as sulfoxides, sulfones, and substituted aromatic compounds .
Scientific Research Applications
Chemistry and Biology: SB 271046 hydrochloride is widely used in scientific research to study the role of the 5-HT6 receptor in various biological processes. It has been shown to increase levels of neurotransmitters like glutamate, aspartate, dopamine, and noradrenaline in the brain .
Medicine: The compound has potential therapeutic applications in treating neurological and psychiatric disorders, including schizophrenia and cognitive impairments. It has been shown to produce nootropic effects in animal studies .
Industry: In the pharmaceutical industry, SB 271046 hydrochloride is used as a reference compound for developing new drugs targeting the 5-HT6 receptor .
Properties
IUPAC Name |
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2.ClH/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24;/h3-6,11-12,22-23H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXZRJYGJMSDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209481-24-3 | |
| Record name | SB-271046 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-271046 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X289JNP23G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



